molecular formula C7H2F2N2O2 B13078460 2,5-Difluoro-3-nitrobenzonitrile

2,5-Difluoro-3-nitrobenzonitrile

Cat. No.: B13078460
M. Wt: 184.10 g/mol
InChI Key: ZOQRYENSXINAFO-UHFFFAOYSA-N
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Description

2,5-Difluoro-3-nitrobenzonitrile is an organic compound with the molecular formula C7H2F2N2O2 It is a derivative of benzonitrile, where two fluorine atoms are substituted at the 2nd and 5th positions, and a nitro group is substituted at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-3-nitrobenzonitrile typically involves the nitration of 2,5-difluorobenzonitrile. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction and prevent over-nitration. The reaction is as follows:

C7H3F2N+HNO3C7H2F2N2O2+H2OC_7H_3F_2N + HNO_3 \rightarrow C_7H_2F_2N_2O_2 + H_2O C7​H3​F2​N+HNO3​→C7​H2​F2​N2​O2​+H2​O

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and heat management.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 2,5-difluoro-3-aminobenzonitrile. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, reacting with sodium methoxide can replace the nitro group with a methoxy group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or iron powder in hydrochloric acid.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Reduction: 2,5-Difluoro-3-aminobenzonitrile.

    Substitution: 2,5-Difluoro-3-methoxybenzonitrile.

Scientific Research Applications

2,5-Difluoro-3-nitrobenzonitrile is used in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the preparation of fluorinated polymers and other materials with unique properties such as high thermal stability and chemical resistance.

    Medicinal Chemistry: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-3-nitrobenzonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

    2-Fluoro-3-nitrobenzonitrile: Similar structure but with only one fluorine atom.

    2,6-Difluoro-3-nitrobenzonitrile: Fluorine atoms are positioned differently.

    3,5-Difluoro-4-nitrobenzonitrile: Different substitution pattern on the benzene ring.

Uniqueness: 2,5-Difluoro-3-nitrobenzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of two fluorine atoms and a nitro group in specific positions can enhance its stability and make it a valuable intermediate in various chemical syntheses.

Properties

Molecular Formula

C7H2F2N2O2

Molecular Weight

184.10 g/mol

IUPAC Name

2,5-difluoro-3-nitrobenzonitrile

InChI

InChI=1S/C7H2F2N2O2/c8-5-1-4(3-10)7(9)6(2-5)11(12)13/h1-2H

InChI Key

ZOQRYENSXINAFO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)[N+](=O)[O-])F

Origin of Product

United States

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